molecular formula C16H14N2O3 B3116851 (E)-4-((3-(pyridin-3-yl)acrylaMido)Methyl)benzoic acid CAS No. 219964-34-8

(E)-4-((3-(pyridin-3-yl)acrylaMido)Methyl)benzoic acid

Cat. No.: B3116851
CAS No.: 219964-34-8
M. Wt: 282.29 g/mol
InChI Key: QDAAAEOIOXECHP-VMPITWQZSA-N
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Description

(E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid is an organic compound that features a pyridine ring, an acrylamide group, and a benzoic acid moiety

Scientific Research Applications

(E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid typically involves the following steps:

    Formation of the acrylamide intermediate: This can be achieved by reacting pyridine-3-carboxaldehyde with an appropriate amine under basic conditions to form the corresponding Schiff base, followed by reduction to yield the acrylamide.

    Coupling with benzoic acid derivative: The acrylamide intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under strong oxidative conditions.

    Reduction: The acrylamide group can be reduced to the corresponding amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like pyridine-3-carboxylic acid.

    Acrylamide derivatives: Compounds like N,N-dimethylacrylamide.

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid.

Uniqueness

(E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(8-5-12-2-1-9-17-10-12)18-11-13-3-6-14(7-4-13)16(20)21/h1-10H,11H2,(H,18,19)(H,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAAAEOIOXECHP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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